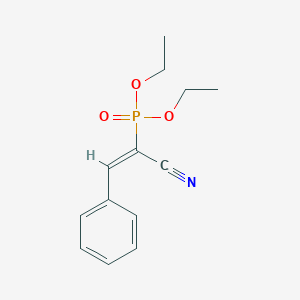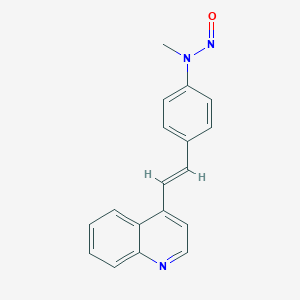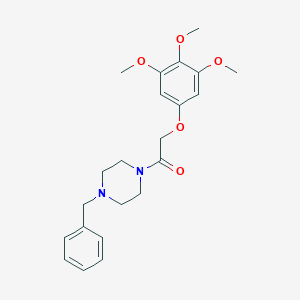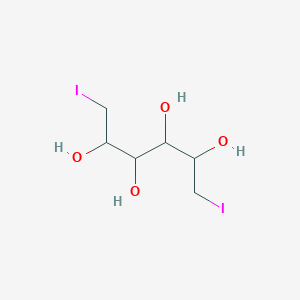
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester, commonly known as CPE, is a compound that has gained significant attention in scientific research due to its unique properties. CPE is a colorless liquid that is soluble in most organic solvents and is widely used as a reagent in organic synthesis.
Wirkmechanismus
CPE acts as a Michael acceptor, which means that it can undergo nucleophilic addition reactions with various nucleophiles. This property makes CPE useful in organic synthesis as it can be used to introduce a cyano group into a molecule. CPE can also react with thiols to form thioethers, which makes it useful in the development of new materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CPE. However, studies have shown that CPE can inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. CPE has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPE in lab experiments is its unique reactivity, which makes it useful in the synthesis of various organic compounds. However, CPE is highly toxic and requires careful handling. It is also expensive, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of CPE in scientific research. One potential application is in the development of new materials, such as polymers and nanomaterials. CPE could also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to explore the potential use of CPE as a chemotherapeutic agent and to investigate its biochemical and physiological effects in more detail.
Conclusion:
In conclusion, CPE is a compound that has gained significant attention in scientific research due to its unique properties. The synthesis of CPE involves several steps, including the reaction of ethyl cyanoacetate with phenylacetylene and the esterification of the resulting phosphonic acid with ethanol. CPE has been used in various scientific research applications, including as a fluorescent probe, a ligand for the preparation of metal complexes, and a reagent for the synthesis of various organic compounds. CPE has potential as a chemotherapeutic agent and has antibacterial and antifungal properties. While there are advantages to using CPE in lab experiments, such as its unique reactivity, careful handling is required due to its toxicity. Future research should explore the potential use of CPE in the development of new materials and investigate its biochemical and physiological effects in more detail.
Synthesemethoden
The synthesis of CPE involves the reaction of ethyl cyanoacetate with phenylacetylene in the presence of a base, followed by the reaction of the resulting product with phosphorus trichloride and triethylamine. The final product is obtained by esterification of the resulting phosphonic acid with ethanol.
Wissenschaftliche Forschungsanwendungen
CPE has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a reagent for the synthesis of various organic compounds. CPE has also been used in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
18896-73-6 |
|---|---|
Molekularformel |
C13H16NO3P |
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
(E)-2-diethoxyphosphoryl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)13(11-14)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b13-10+ |
InChI-Schlüssel |
SEZSXMSQCRWUAS-JLHYYAGUSA-N |
Isomerische SMILES |
CCOP(=O)(/C(=C/C1=CC=CC=C1)/C#N)OCC |
SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
Kanonische SMILES |
CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |
Synonyme |
(α-Cyanostyryl)phosphonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)

